molecular formula C18H23NO3 B4751401 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine

2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine

Cat. No. B4751401
M. Wt: 301.4 g/mol
InChI Key: MKSNFKKOJNEKLN-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, also known as DMBA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research, particularly in the field of neuroscience.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine acts as a selective serotonin and dopamine receptor agonist. It has been found to have a higher affinity for the 5-HT2A receptor than for the dopamine receptors. It is believed that 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine's effects on behavior and cognition are due to its ability to modulate the activity of these receptors.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activity in the prefrontal cortex and other regions of the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has a high affinity for serotonin and dopamine receptors, making it a useful tool for studying the effects of these receptors on behavior and cognition. However, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine also has some limitations. It has not been extensively studied in humans, and its effects on the human brain are not well understood. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine has been found to have some toxic effects on cells in vitro, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine. One area of research is to investigate its potential therapeutic applications in the treatment of mental disorders. Another area of research is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to understand the long-term effects of 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine on the brain and its potential toxicity. Overall, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine has been used in scientific research to investigate its effects on the central nervous system. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other mental disorders. 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine has also been used to study the effects of serotonin and dopamine receptors on behavior and cognition.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-20-16-7-5-4-6-15(16)13-19-11-10-14-8-9-17(21-2)18(12-14)22-3/h4-9,12,19H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSNFKKOJNEKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxybenzyl)-3,4-dimethoxyphenethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.